(3R)-3-Methyl-2,3-dihydro-1H-indole
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Overview
Description
(3R)-3-Methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The this compound compound is characterized by a three-dimensional structure with a chiral center at the third carbon, making it an important molecule in stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reduction of 3-methylindole using a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction conditions typically include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylindole-2,3-dione.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted indoles, indole-2,3-diones, and fully saturated indole derivatives.
Scientific Research Applications
(3R)-3-Methyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Lacks the chiral center and is not stereochemically active.
2,3-Dihydro-1H-indole: Does not have the methyl group at the third position.
(3S)-3-Methyl-2,3-dihydro-1H-indole: The enantiomer of the (3R) compound with different stereochemical properties.
Uniqueness
(3R)-3-Methyl-2,3-dihydro-1H-indole is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with other molecules. This makes it a valuable compound in stereochemistry and drug development.
Properties
CAS No. |
291540-51-7 |
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Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(3R)-3-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
InChI Key |
BFQARNDIMKOOQQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CNC2=CC=CC=C12 |
Canonical SMILES |
CC1CNC2=CC=CC=C12 |
Origin of Product |
United States |
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